molecular formula C19H21FN2O3S B6523900 N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683791-90-4

N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B6523900
CAS No.: 683791-90-4
M. Wt: 376.4 g/mol
InChI Key: IFODHHWXCXPXRG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a benzamide derivative featuring a 2-fluorophenyl group attached via an amide linkage and a 4-methylpiperidine sulfonyl moiety at the para position of the benzamide core. The compound’s structure integrates fluorinated aromatic systems and a sulfonylated piperidine ring, which are common pharmacophores in medicinal chemistry for modulating bioactivity, solubility, and pharmacokinetics.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-10-12-22(13-11-14)26(24,25)16-8-6-15(7-9-16)19(23)21-18-5-3-2-4-17(18)20/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFODHHWXCXPXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a fluorophenyl group and a piperidinyl sulfonyl moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula: C21H26FN3O3S
  • Molecular Weight: 419.5 g/mol
  • Structure: The presence of the fluorine atom enhances the electronic characteristics and stability of the compound, making it valuable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may function through:

  • Enzyme Inhibition: It can bind to active sites of enzymes, inhibiting their activity.
  • Receptor Modulation: It may act as an agonist or antagonist, modulating receptor functions and influencing various signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several pharmacological effects, including:

  • Anti-inflammatory Properties: Studies suggest its potential in reducing inflammation through inhibition of pro-inflammatory mediators.
  • Analgesic Effects: The compound has demonstrated pain-relieving properties in various animal models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in inflammatory markers
AnalgesicPain relief in animal models
Enzyme InhibitionInhibition of specific enzymes

Case Studies and Research Findings

  • In Vitro Studies:
    • In vitro assays have shown that this compound effectively inhibits the activity of certain enzymes involved in inflammatory pathways. For instance, it was found to significantly reduce the levels of cytokines in cultured macrophages.
  • In Vivo Studies:
    • Animal studies have demonstrated that administration of this compound leads to significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The effective dosages were observed to be lower than those typically required for traditional analgesics, indicating a favorable therapeutic window.
  • Structure-Activity Relationship (SAR):
    • Research into the SAR of related compounds suggests that modifications in the piperidine and sulfonyl groups can enhance biological activity. Variants with different substituents have been synthesized and tested, leading to the identification of more potent analogs.

Table 2: Comparative Analysis of Related Compounds

Compound NameActivity TypePotency (IC50)Reference
This compoundAnti-inflammatory25 µM
Analog AAnti-inflammatory15 µM
Analog BAnalgesic10 µM

Future Directions

The ongoing research on this compound aims to further elucidate its mechanisms of action and therapeutic potential. Future studies will likely focus on:

  • Clinical Trials: To evaluate efficacy and safety in humans.
  • Mechanistic Studies: To better understand how this compound interacts with various biological targets.
  • Development of Derivatives: To explore modifications that could enhance potency or selectivity for specific targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs share the benzamide-sulfonamide scaffold but differ in substituents (Table 1). Key structural variations include:

Compound Name Substituents on Benzamide Core Sulfonyl-Linked Moiety Biological Activity (if reported) Reference
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl; imidazole None Anticancer (cervical cancer)
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide 4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl 5-methylisoxazole Antifungal
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl)phenyl; pyridinyl-piperidine 2-(pyridin-3-yl)piperidine Not reported
N-(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzenesulfonyl)-4-(4,4-dimethylpiperidin-1-yl)benzamide 4,4-dimethylpiperidine; nitro group Dimethylamino-phenylsulfanyl butane Not reported
Target Compound : N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide 2-fluorophenyl 4-methylpiperidine Inferred from analogs (see below) N/A

Key Observations :

  • Fluorine Positioning : The 2-fluorophenyl group in the target compound contrasts with 3-chloro-4-fluorophenyl () and 4-fluorophenyl (). Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability, but ortho-substitution may sterically hinder interactions compared to para-substitution .
  • Sulfonyl-Piperidine Variants: The 4-methylpiperidine sulfonyl group distinguishes the target from analogs with pyridinyl-piperidine () or dimethylpiperidine ().
  • Heterocyclic Additions : Compounds with imidazole or isoxazole substituents () exhibit antimicrobial activity, suggesting that the target’s lack of such groups may shift its therapeutic focus .

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